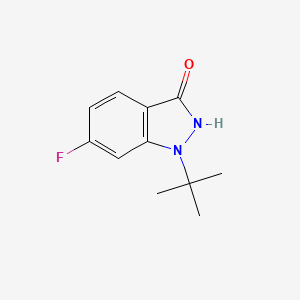

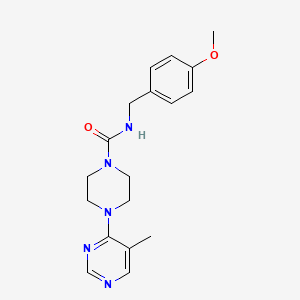

4-(5-Propan-2-yl-1,3-benzoxazol-2-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important . Being a heterocyclic compound, benzoxazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Benzoxazole is a white to light yellow solid, insoluble in water, with a melting point of 27 to 30 °C and a boiling point of 182 °C . The properties of “4-(5-Propan-2-yl-1,3-benzoxazol-2-yl)aniline” could not be found in the sources I accessed.

Applications De Recherche Scientifique

Mechanistic Insights in Organic Synthesis

Research into the electrochemical synthesis of benzoxazoles, including derivatives similar to 4-(5-Propan-2-yl-1,3-benzoxazol-2-yl)aniline, reveals a method for forming benzoxazole structures through anodic N-N bond formation and C,O linkage. This process offers a sustainable approach to accessing medicinally relevant structures, with insights into the mechanism suggesting diradical intermediates for N-N bond formation and a cationic mechanism for benzoxazole formation (Gieshoff et al., 2017).

Antiprotozoal and Antimicrobial Applications

Benzoxazole derivatives, structurally related to 4-(5-Propan-2-yl-1,3-benzoxazol-2-yl)aniline, have shown promise in antiprotozoal and antimicrobial applications. A study highlighted the synthesis of (3-benzoxazole-2-yl) phenylamine derivatives, showcasing significant antimalarial, antileishmanial, antitrypanosomal, and antimicrobial activities. These findings underscore the potential of benzoxazole scaffolds in developing new therapeutic agents (Abdelgawad et al., 2021).

Electrochemical Synthesis and Applications

Another noteworthy application is the novel electrochemical method for synthesizing benzoxazoles from anilides, demonstrating the compatibility of this approach with various functional groups and its potential for scalable organic synthesis. This method represents an attractive alternative to conventional synthesis pathways, highlighting the versatility of benzoxazole derivatives in organic synthesis and material science (Gieshoff et al., 2017).

Advanced Corrosion-Resistant Coatings

The development of electroactive benzoxazine-based coatings for corrosion protection is another significant application. A study demonstrated the synthesis of high-performance electroactive benzoxazines incorporating aniline dimers, indicating superior corrosion resistance properties for metal surfaces. This research opens avenues for creating advanced materials for protective coatings, leveraging the unique properties of benzoxazole derivatives (Li et al., 2018).

Mécanisme D'action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, and other activities . The specific mechanism of action would depend on the specific functional groups present in the compound.

Orientations Futures

Propriétés

IUPAC Name |

4-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-10(2)12-5-8-15-14(9-12)18-16(19-15)11-3-6-13(17)7-4-11/h3-10H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVSYPIUCWRDNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Isopropylbenzo[d]oxazol-2-yl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2574924.png)

![2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2574925.png)

![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2574933.png)

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2574937.png)

![N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/no-structure.png)

![4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2574939.png)

![4-(4-Propan-2-yloxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2574942.png)